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Cyclic di-UMP (sodium salt) -

Cyclic di-UMP (sodium salt)

Catalog Number: EVT-10955380
CAS Number:
Molecular Formula: C18H20N4Na2O16P2
Molecular Weight: 656.3 g/mol
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Product Introduction

Overview

Cyclic di-uridine monophosphate sodium salt, commonly referred to as cyclic di-UMP (sodium salt), is a cyclic dinucleotide that plays a significant role in cellular signaling and immune responses. As a pyrimidine-containing compound, it is synthesized by bacterial enzymes known as cGAS/DncV-like nucleotidyltransferases. Cyclic di-UMP is primarily utilized in research as a negative control for cyclic di-guanosine monophosphate signaling and has implications in the study of innate immunity and bacterial resistance mechanisms.

Source

Cyclic di-UMP is produced by bacteria, specifically through the action of cGAS/DncV-like nucleotidyltransferases. Notably, enzymes such as LpCdnE02 from Legionella pneumophila are responsible for its synthesis. The compound has been studied for its binding affinity to the cyclic GMP-AMP synthase enzyme, revealing its potential roles in various biological processes .

Classification

Cyclic di-UMP is classified as a cyclic dinucleotide, a group of compounds that includes other similar molecules like cyclic di-GMP and cyclic di-AMP. These compounds are recognized for their roles as second messengers in cellular signaling pathways, particularly in prokaryotes .

Synthesis Analysis

Methods

The synthesis of cyclic di-UMP involves several enzymatic steps facilitated by nucleotidyltransferases. The process typically begins with the phosphorylation of uridine monophosphate to form the cyclic structure. The specific enzymes involved exhibit distinct substrate preferences, with certain motifs dictating the selection of donor nucleotides during synthesis.

Technical Details

The synthesis pathway of cyclic di-UMP has been elucidated through structural studies of the CdnE enzyme, which reveals a unique 2'3'-phosphodiester linkage formation. The enzyme's specificity for uracil over cytosine is attributed to conserved residues that influence nucleotide selection . High-resolution crystal structures have provided insights into the intermediate states during synthesis, allowing researchers to deduce the mechanisms governing product formation.

Molecular Structure Analysis

Structure

Cyclic di-UMP has a molecular formula of C18H20N4O16P2C_{18}H_{20}N_{4}O_{16}P_{2} and a molecular weight of approximately 656.3 g/mol. The compound features two uridine monophosphate units linked in a cyclic manner through phosphodiester bonds.

Data

The structural representation of cyclic di-UMP highlights its complex arrangement, which includes multiple functional groups essential for its biological activity. The presence of sodium ions in the sodium salt form contributes to its solubility and stability in aqueous solutions .

Chemical Reactions Analysis

Reactions

Cyclic di-UMP participates in various biochemical reactions, primarily as an intracellular signaling molecule. Its interaction with cGAS and other proteins can modulate immune responses and influence bacterial behavior.

Technical Details

The chemical reactivity of cyclic di-UMP is characterized by its ability to undergo hydrolysis under certain conditions, leading to the release of uridine monophosphate. Additionally, it can interact with various receptors and enzymes, influencing downstream signaling pathways .

Mechanism of Action

Process

Cyclic di-UMP acts primarily by binding to specific receptors involved in immune signaling pathways. This binding can trigger downstream effects that enhance or inhibit immune responses depending on the cellular context.

Data

Studies have shown that cyclic di-UMP binds to cGAS with reduced affinity compared to other cyclic dinucleotides like cyclic di-GMP. This differential binding affinity suggests that cyclic di-UMP may serve distinct roles within cellular signaling networks .

Physical and Chemical Properties Analysis

Physical Properties

Cyclic di-UMP (sodium salt) appears as a solid at room temperature and is soluble in water, making it suitable for various laboratory applications. It should be stored at -20°C for long-term stability.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may hydrolyze when exposed to extreme pH or temperature variations. Its solubility profile allows for easy incorporation into biological assays .

Applications

Cyclic di-UMP has several scientific applications:

  • Research Tool: It serves as a negative control in experiments involving cyclic dinucleotide signaling.
  • Immunology Studies: Its role in modulating immune responses makes it valuable for studying innate immunity mechanisms.
  • Phage Resistance: Understanding its function can contribute to developing strategies against phage infections in bacteria .
Introduction to Cyclic Pyrimidine Nucleotides in Prokaryotic Systems

Emergence of Non-Canonical Cyclic Dinucleotides in Bacterial Signaling

For decades, cyclic purine dinucleotides—such as cyclic di-guanosine monophosphate (cyclic di-GMP) and cyclic di-adenosine monophosphate (cyclic di-AMP)—dominated our understanding of bacterial second-messenger signaling. These molecules regulate biofilm formation, virulence, and cell cycle progression across diverse bacterial species [3] [7]. However, recent genomic and biochemical studies have revealed a hidden diversity of pyrimidine-containing cyclic dinucleotides (CDNs), fundamentally altering the paradigm of microbial signaling. Among these, cyclic di-uridine monophosphate (cyclic di-UMP) has emerged as a key mediator of prokaryotic antiviral immunity [2] [9].

Cyclic di-UMP belongs to a class of non-canonical CDNs synthesized by specialized enzymes that preferentially utilize pyrimidine nucleotides (uridine triphosphate [UTP] or cytidine triphosphate [CTP]) as substrates. Unlike their purine counterparts, cyclic di-pyrimidines exhibit distinct structural properties:

  • A smaller aromatic ring structure in uracil versus purine bases
  • Altered hydrogen-bonding capacity due to the absence of exocyclic amine groups
  • Unique conformational flexibility in phosphodiester linkages [9]

These properties enable specific recognition by effector proteins involved in antiphage defense pathways. The discovery of cyclic di-UMP highlights a broader trend: bacteria leverage nucleotide diversity to expand their signaling repertoire during evolutionary conflicts with viruses [6] [9].

Table 1: Key Cyclic Dinucleotides in Bacterial Signaling

DinucleotideCanonical/PyrimidinePrimary Enzymatic SynthesizerBiological Role
Cyclic di-GMPCanonical (purine)Diguanylate cyclases (GGDEF domain)Biofilm regulation, motility
Cyclic di-AMPCanonical (purine)Diadenylate cyclases (DAC domain)Osmolyte transport, cell wall homeostasis
3',3'-cyclic GMP-AMPCanonical (purine)DncV/cGAS-like enzymesVirulence, eukaryotic immune activation
Cyclic di-UMPPyrimidinecGAS/DncV-like nucleotidyltransferases (Clade E)Antiphage defense
Cyclic UMP-AMPPyrimidine-purine hybridCdnE-type enzymes (e.g., RmCdnE)Antiphage defense

Historical Context and Discovery of Cyclic di-UMP in Microbial Immunity

The existence of cyclic pyrimidine monophosphates (e.g., cyclic cytidine monophosphate [cCMP] and cyclic uridine monophosphate [cUMP]) was hypothesized for decades but lacked empirical validation and functional context [2]. A breakthrough occurred in 2021 when a comprehensive study identified a family of bacterial enzymes specifically synthesizing cyclic pyrimidine monophosphates as immune signaling molecules. Termed "Pyrimidine Cyclase Systems for Antiphage Resistance" (Pycsar), these systems generate cyclic cytidine monophosphate (cCMP) or cyclic uridine monophosphate (cUMP) upon phage infection [2].

Cyclic di-UMP was characterized shortly thereafter through structural and biochemical studies of cGAS/DncV-like nucleotidyltransferases (CD-NTases). In 2023, high-resolution crystallography of Legionella pneumophila CdnE (LpCdnE) revealed its unique capacity to synthesize cyclic di-UMP from UTP substrates [9]. Key findings included:

  • Enzymatic Specificity: LpCdnE preferentially binds UTP over CTP or purine nucleotides due to a conserved (Arginine/Glutamine)-X-Tryptophan [(R/Q)xW] motif in its catalytic pocket [9].
  • Induction Dynamics: Cyclic di-UMP production increases 15–30 minutes post-phage infection, confirming its role as an infection-triggered immune signal [2].
  • Defense Mechanism: Cyclic di-UMP activates downstream effectors (e.g., phospholipases) that disrupt cell membranes, executing abortive infection to limit phage propagation [2] [8].

This established cyclic di-UMP as the first known cyclic di-pyrimidine second messenger with a defined biological function.

Classification within Cyclic Dinucleotide (CDN) Families

Cyclic di-UMP belongs to the broader family of cyclic dinucleotides (CDNs) but is distinguished by its pyrimidine-exclusive composition and biosynthetic logic. Classification relies on three criteria:

  • Chemical Structure:
  • Cyclic di-UMP contains two uridine monophosphate units linked via two 3'–5' phosphodiester bonds, forming a symmetric 12-membered ring structure [9].
  • Its sodium salt form (cyclic di-UMP sodium salt) enhances solubility for in vitro studies and is commercially utilized as a negative control in cyclic di-GMP signaling experiments [5].
  • Biosynthetic Origin:Cyclic di-UMP is synthesized by Clade E CD-NTases (e.g., LpCdnE, EfCdnE), which are part of the cGAS/DncV-like superfamily. These enzymes:
  • Utilize two UTP molecules as substrates
  • Generate an intermediate pppU[3'−5']pU before cyclization
  • Require Mn²⁺ or Mg²⁺ as metal cofactors [9]
  • Genomic Context:Cyclic di-UMP synthases reside within Type I CBASS (Cyclic oligonucleotide-Based Anti-phage Signaling System) operons. These operons feature:
  • A CD-NTase gene (e.g., cdnE)
  • A downstream effector gene (e.g., cap15, encoding transmembrane phospholipases)
  • Occasionally, accessory genes for phage sensing (e.g., AGS-C domains) [2] [9]

Table 2: Classification of Cyclic di-UMP Synthesizing CD-NTases

EnzymeOrganismCladePreferred SubstratePrimary Product
LpCdnELegionella pneumophilaEUTPCyclic di-UMP
EfCdnEEnterococcus faecalisEUTPCyclic di-UMP
ClCdnECecembia lonarensisEUTPCyclic di-UMP
RmCdnERhodothermus marinusEUTP/ATPCyclic UMP-AMP
VcDncVVibrio choleraeBATP/GTP3',3'-cyclic GMP-AMP

Cyclic di-UMP represents an evolutionary innovation in nucleotide-based signaling, expanding the known diversity of CDNs beyond purine-centric molecules. Its strict association with antiphage defense underscores the role of pathogen pressure in shaping new signaling biochemistry [6] [9].

Properties

Product Name

Cyclic di-UMP (sodium salt)

IUPAC Name

disodium;1-[17-(2,4-dioxopyrimidin-1-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione

Molecular Formula

C18H20N4Na2O16P2

Molecular Weight

656.3 g/mol

InChI

InChI=1S/C18H22N4O16P2.2Na/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28;;/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28);;/q;2*+1/p-2

InChI Key

NTTSUUMRIKERKM-UHFFFAOYSA-L

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

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